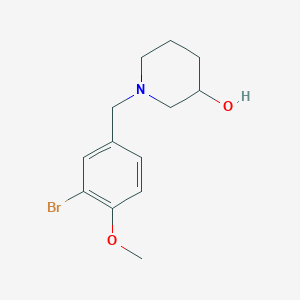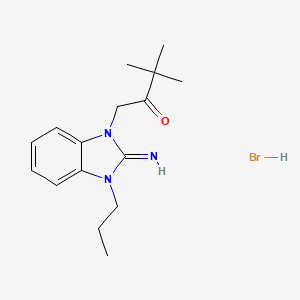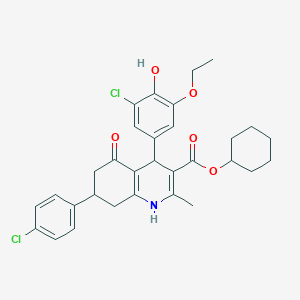![molecular formula C18H18FNOS B4895978 N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4895978.png)
N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide, commonly known as BF175, is a novel small molecule that has been gaining attention in the field of scientific research. This compound belongs to the class of acrylamides, which are widely used in various fields such as medicine, agriculture, and industry. BF175 has been found to have potential applications in cancer research, as well as in the study of other diseases.
作用機序
The mechanism of action of BF175 is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. BF175 has been found to inhibit the phosphorylation of Akt and mTOR, which are key proteins in this pathway. In addition, BF175 has been found to induce the expression of the tumor suppressor protein p53, which plays a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
BF175 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. BF175 has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, BF175 has been found to induce the expression of the heat shock protein Hsp70, which plays a role in cell survival under stress conditions.
実験室実験の利点と制限
One advantage of BF175 is its selectivity for cancer cells. It has been found to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. Another advantage of BF175 is its ability to inhibit the Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. However, one limitation of BF175 is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of BF175 and its potential side effects.
将来の方向性
There are several future directions for BF175 research. One direction is to investigate its potential as a cancer therapy. BF175 could be tested in animal models to determine its efficacy and toxicity. Another direction is to investigate its potential in other diseases, such as neurodegenerative diseases and inflammatory diseases. BF175 could also be modified to improve its solubility and bioavailability. Finally, more research is needed to fully understand the mechanism of action of BF175 and its potential side effects.
合成法
BF175 can be synthesized using a three-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2-aminoethanethiol hydrochloride to form 2-(4-fluorophenylthio)ethanamine. The second step involves the reaction of the intermediate product with acryloyl chloride to form N-(2-(4-fluorophenylthio)ethyl)acrylamide. Finally, the third step involves the reaction of the product with benzyl chloride to form N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide.
科学的研究の応用
BF175 has been found to have potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BF175 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, BF175 has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
(E)-N-(2-benzylsulfanylethyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-17-9-6-15(7-10-17)8-11-18(21)20-12-13-22-14-16-4-2-1-3-5-16/h1-11H,12-14H2,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVFLZGOLQDFQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSCCNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(benzylsulfanyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895895.png)
![4-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4895896.png)

![2-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4895918.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
![N'-[5-(4-bromobenzoyl)-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl]-N,N-dimethylimidoformamide](/img/structure/B4895936.png)

![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![1-(3-bromophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895957.png)
![N-[3-(4-chloro-3-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4895960.png)
![5-(4-methoxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4895971.png)